4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
609356-03-8 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[6-(4-formylphenyl)pyrimidin-4-yl]benzaldehyde |
InChI |
InChI=1S/C18H12N2O2/c21-10-13-1-5-15(6-2-13)17-9-18(20-12-19-17)16-7-3-14(11-22)4-8-16/h1-12H |
InChI Key |
FHXLRRTWAYYFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Pyrimidine 4,6 Diyl Dibenzaldehyde
Precursor Synthesis and Functionalization Pathways
The success of the total synthesis hinges on the efficient preparation of two key building blocks: a reactive pyrimidine (B1678525) intermediate and an aromatic aldehyde precursor suitable for coupling.
A foundational intermediate for the target molecule is a 4,6-dihalo-substituted pyrimidine, with 4,6-dichloropyrimidine (B16783) being a common and commercially significant choice. The synthesis of this precursor typically starts from 4,6-dihydroxypyrimidine (B14393). Several methods exist for this chlorination step.
One of the most prevalent methods involves treating 4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.comgoogle.com This reaction is often performed in the presence of a base, such as an organic tertiary amine (e.g., N,N-dimethylaniline, pyridine (B92270), triethylamine), to neutralize the generated HCl. guidechem.comwipo.int The reaction mixture is heated, and after completion, the product is isolated by pouring the mixture into ice water and extracting with an organic solvent. guidechem.com An alternative approach avoids the use of an organic base by incorporating phosgene, diphosgene, or triphosgene (B27547) with phosphorus oxychloride, which can simplify the purification process. google.comgoogle.com The yield for these types of reactions can be quite high, with some processes reporting yields of over 90%. wipo.intchemicalbook.com
| Starting Material | Reagents | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| 4,6-Dihydroxypyrimidine | POCl₃, Organic Tertiary Amine (e.g., Pyridine, Triethylamine) | Common industrial method; base neutralizes acid byproduct. | ~86-100% | guidechem.comchemicalbook.com |
| 4,6-Dihydroxypyrimidine | POCl₃, Phosgene/Diphosgene | Avoids complex organic base recycling; suitable for large-scale production. | High | google.comgoogle.com |
| 4,6-Diaminopyrimidine | NaNO₂, HCl, CuCl | Sandmeyer-type reaction; involves diazotization. | ~86% | chemicalbook.com |
The synthesis of more complex pyrimidine cores, such as 5-substituted variants like 5-(4-bromophenyl)-4,6-dichloropyrimidine, follows a similar logic, starting from appropriately substituted precursors like p-bromophenylacetic acid. google.com
The second key precursor is an aromatic aldehyde containing a reactive group for cross-coupling. For a Suzuki coupling with 4,6-dichloropyrimidine, (4-formylphenyl)boronic acid is the ideal synthon. The introduction of a formyl group (–CHO) onto an aromatic ring can be accomplished through various strategies.
Classical methods often involve the formylation of organometallic reagents. thieme-connect.de For instance, arylmagnesium (Grignard) or aryllithium compounds, generated from the corresponding aryl halides, can react with formylating agents like N,N-dimethylformamide (DMF) to produce the desired aldehyde after hydrolysis. thieme-connect.de
More modern approaches utilize transition-metal catalysis. A highly efficient method is the palladium-catalyzed formylation of aryl bromides or iodides. researchgate.netnih.gov These reactions can use different sources for the carbonyl group:
Syngas (CO/H₂): A mixture of carbon monoxide and hydrogen can be used at relatively low pressures with a palladium acetate (B1210297) catalyst and a specific phosphine (B1218219) ligand like di(1-adamantyl)-n-butylphosphine (cataCXium A). researchgate.net
Carbon Dioxide (CO₂): CO₂ can be used as a green and safe C1 source in combination with a reductant, such as a silane (B1218182) (e.g., poly(methylhydrosiloxane)), and a palladium catalyst. nih.gov
Another innovative, redox-neutral method involves the nickel and photoredox dual-catalyzed functionalization of 1,3-dioxolane (B20135) with aryl chlorides, which provides the formyl group after a mild acidic workup, notably avoiding gaseous reagents and high temperatures. princeton.edu
| Method | Aryl Substrate | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Organometallic Formylation | Aryl Halides (via Ar-Li/Ar-MgX) | n-BuLi or Mg, DMF | Versatile and reliable. | thieme-connect.de |
| Palladium-Catalyzed Carbonylation | Aryl Bromides | Pd(OAc)₂, cataCXium A, CO/H₂ | High yields, low catalyst loading. | researchgate.net |
| Palladium-Catalyzed Formylation with CO₂ | Aryl Bromides/Iodides | Pd(DPPP)Cl₂, DBU, CO₂, PMHS | Uses CO₂ as a C1 source, environmentally friendly. | nih.gov |
| Photocatalytic Formylation | Aryl Chlorides | Ni/Photoredox catalyst, 1,3-dioxolane | Mild, redox-neutral, uses abundant aryl chlorides. | princeton.edu |
Coupling and Assembly Reactions for the Target Compound Formation
With the pyrimidine and benzaldehyde (B42025) precursors in hand, the final step is to join them. This is typically accomplished through powerful C-C bond-forming reactions.
Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient route to complex molecules like substituted pyrimidines. acs.orgresearchgate.net While often used to construct the pyrimidine ring from acyclic precursors, a hypothetical MCR could potentially assemble the entire framework of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde. For example, a reaction involving benzamidine (B55565) hydrochloride, two equivalents of an appropriate aldehyde, and a ketone could construct a 2,4,6-trisubstituted pyrimidine in one pot under base-mediated conditions. researchgate.netnih.gov An iridium-catalyzed MCR using alcohols and amidines has also been reported, showcasing a sustainable approach to pyrimidine synthesis. acs.org However, for the specific, symmetrical target compound, a stepwise cross-coupling approach is generally more practical and controllable.
The most direct and widely applicable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would involve the double coupling of 4,6-dichloropyrimidine with two equivalents of (4-formylphenyl)boronic acid.
The electron-deficient nature of the pyrimidine ring makes its halogen substituents, including the typically less reactive chlorides, highly susceptible to oxidative addition to the palladium(0) catalyst. acs.org This reactivity is a key advantage. The general conditions for such a coupling involve a palladium catalyst, a base, and a suitable solvent system. researchgate.net
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for this transformation. researchgate.netnih.gov
Base: An inorganic base is required to activate the boronic acid. Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently employed. researchgate.net
Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane (B91453) or toluene (B28343) are typical choices for the reaction medium. researchgate.net
The reaction is heated, often to around 100 °C, to drive the coupling to completion. researchgate.net The sequential or selective coupling at the 4 and 6 positions is also possible, allowing for the synthesis of unsymmetrical derivatives if desired. nih.gov
| Halopyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | researchgate.net |
| 2-Chloropyrimidine | 5-Indoylboronic acid | Pd(PPh₃)₄ | - | - | acs.org |
| Nitrogen-rich Chloro-heterocycles | Arylboronic acids | Pd precatalyst with XPhos ligand | K₃PO₄ | Dioxane/H₂O | nih.gov |
To maximize the yield and purity of the final product, careful optimization of the coupling reaction is essential. Several parameters can be adjusted to enhance process efficiency. numberanalytics.com
Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, the use of specialized phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos), can significantly improve catalytic activity, allowing for lower catalyst loadings, milder reaction temperatures, and broader substrate scope, especially with challenging substrates like chloro-heterocycles. nih.gov
Solvent and Base Screening: The choice of solvent and base can have a profound impact on reaction rate and yield. Screening various solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is a standard optimization procedure. researchgate.netnih.gov For example, aqueous solvent mixtures can sometimes accelerate the reaction. nih.gov
Temperature Control: Optimizing the reaction temperature is crucial to balance the reaction rate against potential side reactions or decomposition of the starting materials or product. researchgate.net While many Heck and Suzuki reactions require high temperatures (100-120 °C), an efficient catalyst system may allow for lower temperatures, improving the energy efficiency and functional group tolerance of the process. nih.govmdpi.com
By systematically adjusting these variables, a robust and high-yielding synthesis for this compound can be developed, suitable for both laboratory-scale synthesis and potential industrial production.
Green Chemistry Principles in Synthetic Route Design
Several aspects of the Suzuki-Miyaura coupling can be modified to align with green chemistry principles. These modifications focus on reducing waste, improving energy efficiency, and using less hazardous materials.
Use of Aqueous Solvents
One of the key principles of green chemistry is the use of safer solvents. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the feasibility of conducting Suzuki-Miyaura reactions in aqueous media, often with the aid of a phase-transfer catalyst or a water-soluble ligand to facilitate the reaction between the organic reactants and the aqueous phase. rsc.orgrsc.org The use of a natural saponin (B1150181) as a surfactant to create micelles in water has also been shown to be effective for the Suzuki-Miyaura cross-coupling of heteroaryl substrates. rsc.org
Catalyst Efficiency and Reusability
To minimize waste and the use of precious metals, developing highly active and recyclable catalysts is a primary goal of green chemistry. Using a catalyst with a very low loading, such as 0.5 mol% of Pd(PPh₃)₄, has been shown to be effective in the microwave-assisted synthesis of substituted pyrimidines. semanticscholar.org Furthermore, the development of heterogeneous catalysts, where the palladium is supported on a solid material, can simplify catalyst recovery and reuse, further enhancing the green credentials of the synthesis.
Energy Efficiency
Minimizing energy consumption is another fundamental principle of green chemistry. Microwave-assisted organic synthesis has emerged as a powerful tool for improving energy efficiency. Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. semanticscholar.org A study on the Suzuki coupling of 2,4-dichloropyrimidines demonstrated that a reaction that took 24 hours under conventional heating could be completed in just 15 minutes using microwave irradiation, with a significant reduction in catalyst loading. semanticscholar.org
| Green Chemistry Approach | Modification to the Synthesis of this compound | Benefits |
| Safer Solvents | Replacing organic solvents like 1,4-dioxane with water. rsc.orgrsc.org | Reduced toxicity, flammability, and environmental impact. |
| Catalyst Efficiency | Utilizing a highly active catalyst at low loading (e.g., <1 mol%). semanticscholar.org | Reduced cost and metal waste. |
| Energy Efficiency | Employing microwave irradiation instead of conventional heating. semanticscholar.org | Drastically reduced reaction times and energy consumption. |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the modern imperatives of chemical manufacturing.
In-depth Analysis of "this compound" Faces Data Scarcity
A comprehensive review of available scientific literature reveals a significant lack of published experimental data for the chemical compound This compound . Despite targeted searches for its structural and spectroscopic characterization, specific research findings required to populate a detailed analysis are not present in accessible databases and scientific publications.
The inquiry sought to build a detailed article structured around advanced analytical techniques for the elucidation of this specific molecule. The intended structure included sections on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Diffraction studies.
However, searches for experimental data—such as NMR chemical shifts, IR and Raman vibrational frequencies, precise mass-to-charge ratios and fragmentation patterns from HRMS, or crystallographic data from single-crystal and powder X-ray diffraction—for this compound did not yield specific results.
While the fundamental principles of these analytical techniques are well-established for various organic compounds, and data exists for related structures like the basic pyrimidine molecule or other substituted pyrimidine derivatives, applying such information to the target compound would be speculative and violate the principles of scientific accuracy. nih.gov For instance, studies on different 4,6-disubstituted pyrimidines are available, but their spectral data are unique to their specific structures and cannot be directly extrapolated. nih.govfrontiersin.org
Consequently, due to the absence of dedicated research findings for this compound, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. Further empirical research and publication would be required to generate the specific data needed for such an analysis.
Structural Characterization and Spectroscopic Analysis
Thermal Analysis for Structural Stability Assessment
While specific experimental thermal analysis data for 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde is not extensively available in the public domain, the thermal properties can be inferred from studies on structurally related pyrimidine (B1678525) derivatives. The stability of the pyrimidine core is significantly influenced by the nature and substitution pattern of the appended functional groups.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the number of degradation steps. For many pyrimidine-based compounds, the decomposition can occur in either a single or multi-step process. researchgate.net For instance, studies on various novel pyrimidine derivatives have shown a wide range of decomposition temperatures, highlighting the impact of different substituents on thermal stability. researchgate.net In some cases, pyrimidine-containing structures, such as certain covalent organic frameworks (COFs), have demonstrated exceptional thermal stability, with decomposition temperatures reaching as high as 500 °C. rsc.org Research on other polynitrogenated heterocycles has indicated that thermal stability in an inert atmosphere can exceed 250 °C, with the decomposition process often occurring in a single stage. mdpi.com
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions in a material. This can reveal melting points, crystallization events, and other phase changes. For various pyrimidine derivatives, DSC has been used to determine their melting temperatures. researchgate.net
The presence of benzaldehyde (B42025) moieties in This compound is also expected to influence its thermal behavior. The reactivity and stability of benzaldehydes can be affected by the electronic nature of the substituents on the aromatic ring. acs.org
To illustrate the typical thermal properties of related compounds, the following interactive data table summarizes findings from studies on various pyrimidine derivatives. It is important to note that these values are for comparative purposes and may not be directly representative of This compound .
| Compound Type | Onset Decomposition Temperature (°C) | Weight Loss (%) | Method |
| Novel Pyrimidine Derivatives (Various Substitutions) | Varies Significantly | - | TGA researchgate.net |
| Polynitrogenated Heterocycles | > 250 | - | TGA mdpi.com |
| Pyrimidine-containing COFs | up to 500 | - | TGA rsc.org |
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecule at the electronic level. ijcce.ac.irtandfonline.com
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. For 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde, a DFT approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. irjweb.comresearchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-N (pyrimidine ring) | ~1.34 Å |
| C-C (pyrimidine ring) | ~1.39 Å |
| C-C (phenyl ring) | ~1.40 Å |
| C-C (pyrimidine-phenyl linkage) | ~1.48 Å |
| C=O (aldehyde) | ~1.22 Å |
| C-H (aldehyde) | ~1.10 Å |
Frontier Molecular Orbital (HOMO-LUMO) Energetics and Distribution
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. epstem.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the phenyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing aldehyde groups and the pyrimidine ring, suggesting these are the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. epstem.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.5 to -1.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the aldehyde groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. nih.govrsc.org
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. jchemrev.com This allows for a direct comparison with experimental data, helping to validate the computational model. The predicted UV-Vis spectrum for this compound would likely show strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic system.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical studies focus on a single, optimized geometry, molecular dynamics (MD) simulations can explore the conformational landscape of the molecule over time. MD simulations would reveal the flexibility of the bonds connecting the pyrimidine and phenyl rings, and how the aldehyde groups might rotate. This is particularly important for understanding how the molecule might interact with other molecules or surfaces.
Structure-Reactivity Relationship (SAR) Derived from Computational Descriptors
By calculating a range of computational descriptors, a structure-activity relationship (SAR) can be established. These descriptors, derived from the electronic structure calculations, can quantify various properties of the molecule.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical environments.
Theoretical Insights into Reaction Mechanisms
The primary reactive sites of this compound are the two aldehyde groups. These groups are susceptible to nucleophilic attack, making condensation reactions the most probable and widely studied mechanistic pathway. Such reactions could involve amines to form Schiff bases or di-functional nucleophiles to yield macrocycles. researchgate.netrsc.org
A theoretical investigation into these mechanisms would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) path is often calculated to ensure that a transition state correctly connects the reactant and product states. smu.edu
A significant area of interest for a difunctional molecule like this compound is its use in the synthesis of macrocycles. nih.govcore.ac.uk Theoretical studies can be instrumental in predicting the favorability of intramolecular cyclization versus intermolecular polymerization. acs.org By modeling the reaction of the dialdehyde (B1249045) with a diamine, for example, computational chemists can compare the activation energy barriers for the formation of a monomeric macrocycle against the formation of a dimeric or polymeric species. These calculations often consider the conformational pre-organization of the linear precursor, which can be influenced by non-covalent interactions. researchgate.net
The insights gained from such theoretical work are not purely academic. They can guide experimental efforts by predicting optimal reaction conditions (e.g., temperature, solvent) and by suggesting structural modifications to the reactants that might favor a desired outcome. For example, understanding the electronic properties of the transition state can inform the choice of catalyst. researchgate.net
The table below illustrates the type of data that would be generated in a hypothetical DFT study on the condensation reaction of this compound with a diamine, leading to a macrocycle. The energies are typically reported relative to the starting materials.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Diamine | 0.0 |
| Intermediate 1 | Product of first amine addition | -5.2 |
| Transition State 1 | Dehydration to form first imine | +15.8 |
| Intermediate 2 | Mono-imine intermediate | -2.1 |
| Intermediate 3 | Product of second amine addition (pre-cyclization) | -6.5 |
| Transition State 2 | Cyclization/dehydration to form macrocycle | +22.4 |
| Product | Macrocyclic di-imine | -10.7 |
| Note: The data in this table is hypothetical and for illustrative purposes only. It represents the kind of energetic information that would be obtained from a DFT study of the reaction mechanism. |
Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of the reactants, intermediates, and products, which can be valuable for monitoring the reaction progress experimentally. jchemrev.com The analysis of frontier molecular orbitals (HOMO-LUMO) can also provide qualitative insights into the reactivity of the molecule. ijcce.ac.irbohrium.com
Chemical Reactivity and Derivatization Pathways
Reactivity of Aldehyde Functionalities
The two aldehyde groups are key to the derivatization of this compound, readily participating in a variety of condensation and redox reactions.
The reaction of the aldehyde groups with primary amines to form Schiff bases (imines) is a cornerstone of the derivatization of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde. This condensation reaction, typically catalyzed by a small amount of acid, proceeds through a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. nih.gov The reaction can be controlled to produce mono- or di-substituted Schiff base derivatives, depending on the stoichiometry of the reactants.
The synthesis of various Schiff bases from pyrimidine-containing aldehydes has been widely reported, highlighting the utility of this reaction in generating complex molecular architectures. nih.gov For instance, the reaction with substituted anilines can lead to the formation of extended conjugated systems with interesting photophysical properties.
Table 1: Examples of Schiff Base Formation with Pyrimidine (B1678525) Aldehydes
| Amine Reactant | Resulting Schiff Base Derivative | Reference |
|---|---|---|
| Substituted Anilines | N,N'-(pyrimidine-4,6-diylbis(4,1-phenylene))bis(1-(aryl)methanimine) | nih.gov |
The aldehyde functionalities of this compound can undergo both reduction and oxidation, leading to the corresponding diols and dicarboxylic acids, respectively.
Reductive Transformations: The reduction of the aldehyde groups to primary alcohols is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, capable of reducing aldehydes in the presence of other functional groups. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction typically proceeds in an alcoholic or aqueous solution to yield 4,4'-(pyrimidine-4,6-diyl)bis(phenylmethanol). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although with less selectivity. libretexts.org
Oxidative Transformations: The aldehyde groups can be readily oxidized to carboxylic acids. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and even milder reagents like Tollens' reagent. ncert.nic.inlibretexts.org The oxidation of this compound yields the corresponding 4,4'-(pyrimidine-4,6-diyl)dibenzoic acid, a valuable ligand in coordination chemistry. organic-chemistry.orgnih.gov
Table 2: Reductive and Oxidative Reactions of Aldehydes
| Transformation | Reagent | Product | Reference |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 4,4'-(pyrimidine-4,6-diyl)bis(phenylmethanol) | chemguide.co.ukmasterorganicchemistry.comlibretexts.org |
| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 4,4'-(pyrimidine-4,6-diyl)dibenzoic acid | libretexts.org |
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. mdpi.com This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. Aromatic aldehydes, such as those in the title compound, are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring. libretexts.org
Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide (HCN) and the Grignard reaction to form secondary alcohols. These reactions provide pathways to further functionalize the molecule at the benzylic positions.
Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, which can be influenced by the presence of the two aryl substituents.
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it generally resistant to electrophilic attack. However, the presence of activating groups can facilitate such reactions. For 4,6-diarylpyrimidines, electrophilic substitution, if it occurs, is expected to take place at the C-5 position, which is the most electron-rich carbon atom of the pyrimidine ring. frontiersin.org
Conversely, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. mdpi.com In the case of 4,6-disubstituted pyrimidines, the C-2 position is the most likely site for nucleophilic attack. Reactions with strong nucleophiles can lead to the displacement of a suitable leaving group at this position. For instance, the reaction of 4,6-dichloropyrimidines with amines can lead to mono- or di-substituted products depending on the reaction conditions. researchgate.netresearchgate.net While the title compound does not have a leaving group on the pyrimidine ring, its derivatives can be designed to undergo such substitutions.
The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. nih.gov The title compound and its derivatives, particularly the corresponding dicarboxylic acid, can act as multitopic ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.govnih.govmdpi.comresearchgate.netnih.gov The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the resulting supramolecular assembly. rsc.org For example, pyrimidine-4,6-dicarboxylate, a structurally similar ligand, has been shown to form 1-D, 2-D, and 3-D coordination polymers with various transition metals. mdpi.comnih.gov
Ligand exchange reactions are also a key feature of the coordination chemistry of these systems. youtube.comrsc.orgacs.org A coordinated ligand can be replaced by another ligand, a process that is often reversible and dependent on factors such as ligand concentration and the relative stability of the resulting complexes. This allows for the dynamic modification of the properties of the metal complexes.
Chemo- and Regioselective Transformations of the Compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the two aromatic aldehyde moieties and the central pyrimidine ring. The pyrimidine core, being an electron-deficient aromatic system, influences the reactivity of the attached benzaldehyde (B42025) units. Conversely, the aldehyde groups, with their electrophilic carbon atoms, are the primary sites for a variety of chemical transformations. The symmetrical nature of the molecule, with two identical aldehyde groups, presents a challenge and an opportunity for chemo- and regioselective reactions, where one aldehyde group reacts preferentially over the other, or where both groups react in a controlled manner.
While specific research detailing the chemo- and regioselective transformations of this compound is not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established chemistry of aromatic aldehydes and pyrimidine derivatives. Key transformations would likely involve the selective reaction of one or both aldehyde functionalities.
Selective Aldehyde Transformations:
The selective modification of one aldehyde group in the presence of the other is a significant challenge in the chemistry of dialdehydes. Achieving such selectivity often relies on several factors, including steric hindrance, electronic effects, and the careful control of reaction conditions such as temperature, stoichiometry of reagents, and the choice of catalyst.
One common strategy to achieve monoderivatization is to employ a large excess of the dialdehyde (B1249045) relative to the reacting partner. This statistical approach increases the probability that the reacting species will encounter an unreacted dialdehyde molecule rather than a mono-substituted one.
Another approach involves the use of protecting groups. One aldehyde function can be selectively protected, allowing the other to be transformed. Subsequent deprotection would then yield the mono-derivatized product. However, the selective protection of one of two identical functional groups can itself be a challenging task.
Potential Chemo- and Regioselective Reactions:
Based on the general reactivity of aromatic aldehydes, several types of reactions could potentially be applied to this compound to achieve selective transformations.
Schiff Base Formation: The reaction of aldehydes with primary amines to form imines (Schiff bases) is a robust and widely used transformation. nih.goveijppr.comacs.orgwikipedia.orgrsc.org By controlling the stoichiometry of the amine, it may be possible to achieve selective mono-imine formation. The formation of Schiff bases is often reversible, which can be exploited to achieve thermodynamic control over the product distribution. nih.gov
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com Similar to Schiff base formation, careful control of reaction conditions could potentially lead to mono-condensation products. The choice of the active methylene compound and the catalyst can significantly influence the reaction's selectivity. mdpi.com
Wittig Reaction: The Wittig reaction provides a versatile method for the conversion of aldehydes to alkenes. The use of stabilized or non-stabilized ylides can influence the stereoselectivity of the resulting alkene. Achieving mono-olefination would likely require careful control of stoichiometry and reaction conditions.
Reduction: The selective reduction of one aldehyde group to a hydroxymethyl group would yield a molecule with two different functional groups, opening up further avenues for derivatization. This can be challenging, but the use of specific reducing agents and controlled conditions might favor mono-reduction.
Reactivity of the Pyrimidine Ring:
The pyrimidine ring is an electron-deficient heterocycle and is generally susceptible to nucleophilic aromatic substitution, particularly at positions C2, C4, and C6 if they bear suitable leaving groups. msu.edust-andrews.ac.uk In the case of this compound, the positions C4 and C6 are substituted with the benzaldehyde moieties. The C2 position, if unsubstituted, would be the most likely site for nucleophilic attack. However, the presence of the two bulky benzaldehyde groups at the adjacent positions might sterically hinder the approach of a nucleophile to the C5 position. The reactivity of the pyrimidine core in this specific molecule would be an interesting area for experimental investigation.
Due to the lack of specific experimental data on the chemo- and regioselective reactions of this compound, the following table presents hypothetical reaction outcomes based on the general principles discussed above.
| Reaction Type | Reagent | Potential Products | Selectivity Control |
| Schiff Base Formation | 1 eq. Aniline | Mono-imine | Stoichiometry, Temperature |
| 2 eq. Aniline | Bis-imine | Stoichiometry | |
| Knoevenagel Condensation | 1 eq. Malononitrile | Mono-adduct | Stoichiometry, Catalyst |
| 2 eq. Malononitrile | Bis-adduct | Stoichiometry | |
| Wittig Reaction | 1 eq. Ph3P=CH2 | Mono-alkene | Stoichiometry, Ylide stability |
| 2 eq. Ph3P=CH2 | Bis-alkene | Stoichiometry |
Applications in Advanced Materials and Chemical Systems
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of porous polymers with highly ordered structures formed through the self-assembly of organic building blocks linked by strong covalent bonds. The tunability of their pore size, structure, and functionality makes them ideal candidates for a variety of applications.
The design of COFs utilizing 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde would involve its condensation reaction with multitopic amine linkers. The two aldehyde functional groups on the dibenzaldehyde monomer can react with amino groups to form stable imine linkages, a common and robust strategy in COF synthesis. The pyrimidine (B1678525) core of the building block is expected to impart specific electronic and structural properties to the resulting framework.
The synthesis would typically be carried out under solvothermal conditions, where the reactants are heated in a suitable solvent system, often a mixture of a high-boiling point solvent and an acidic catalyst to facilitate the reversible imine condensation. The choice of the complementary amine linker, such as a linear diamine or a trigonal triamine, would dictate the final topology of the COF.
Table 1: Hypothetical Synthesis Parameters for this compound-Based COFs This table is a projection based on common COF synthesis methods, as specific data for this compound is not available.
| Parameter | Value/Condition |
|---|---|
| Building Blocks | This compound and a multitopic amine (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene) |
| Solvent System | Mixture of mesitylene (B46885) and dioxane |
| Catalyst | Aqueous acetic acid (6M) |
| Temperature | 120 °C |
| Reaction Time | 72 hours |
| Product Isolation | Filtration, washing with organic solvents, and drying under vacuum |
The structural topology of a COF derived from this compound would be determined by the symmetry of the co-monomers. For instance, a reaction with a linear C2-symmetric diamine would likely result in a 2D layered structure with a specific stacking arrangement (e.g., eclipsed or staggered). The use of a C3-symmetric triamine linker would be expected to yield a 2D hexagonal network.
The pore characteristics, including pore size and surface area, would be a direct consequence of the length of the building blocks and the resulting framework topology. The presence of the pyrimidine nitrogen atoms within the pore walls would create a nitrogen-rich environment, potentially influencing the COF's affinity for specific guest molecules.
The crystallinity of the resulting COF, a hallmark of these materials, would be confirmed by powder X-ray diffraction (PXRD) analysis, which would show characteristic diffraction peaks corresponding to the ordered crystalline structure.
Post-synthetic modification (PSM) is a powerful strategy to enhance the functionality of COFs after their initial synthesis. iacademic.infomdpi.commdpi.comresearchgate.net For a COF based on this compound, the pyrimidine unit offers a prime site for PSM. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, allowing for the introduction of catalytic metal centers into the framework. mdpi.com This approach can transform the COF into a heterogeneous catalyst for various organic transformations.
Furthermore, if the COF is designed to have reactive pendant groups, these can be chemically modified to introduce new functionalities. iacademic.infomdpi.com This allows for the tailoring of the COF's properties, such as its hydrophilicity, and can enhance its performance in specific applications.
The unique structural and electronic properties anticipated for COFs synthesized from this compound suggest their potential in several key areas.
The incorporation of pyrimidine units into the COF backbone can enhance its photocatalytic activity. nih.gov Pyrimidine is an electron-deficient moiety, which can facilitate charge separation of photogenerated electron-hole pairs, a crucial step in photocatalysis. nih.gov Such COFs could be employed for various light-driven organic transformations or for the production of solar fuels. The introduction of metal species via post-synthetic modification could further broaden the catalytic scope of these materials. mdpi.com
The porous nature and high surface area of COFs make them excellent candidates for adsorption and separation applications. rsc.org The nitrogen-rich pores of a this compound-based COF would be expected to exhibit a strong affinity for acidic gases like CO2, making them potentially useful for carbon capture. nih.gov Additionally, these COFs could be utilized for the removal of organic pollutants from water, where the aromatic framework and specific functional groups can interact with and adsorb contaminant molecules. nih.gov
Table 2: Potential Applications of this compound-Based COFs This table outlines projected applications based on the properties of related pyrimidine-containing COFs.
| Application Area | Specific Use | Rationale |
|---|---|---|
| Heterogeneous Catalysis | Photocatalytic Hydrogen Peroxide Production | Pyrimidine units can promote efficient two-electron oxygen reduction. nih.gov |
| Organic Pollutant Degradation | The COF can act as a semiconductor to generate reactive oxygen species under light irradiation. | |
| Adsorption and Separation | Carbon Dioxide Capture | Nitrogen-rich pores enhance the affinity for CO2. nih.gov |
| Selective Gas Separation | Tunable pore size and specific framework-gas interactions can enable separation of gas mixtures. |
Applications of COFs in:
Optoelectronic Materials and Devices
The inherent electronic characteristics of the pyrimidine core, specifically its electron-deficient nature, make "this compound" a compelling candidate for applications in optoelectronic materials. While direct studies on this specific compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been investigated for its luminescent and nonlinear optical properties.
Luminescence:
Pyrimidine-containing molecules are known to exhibit luminescence, a property that is highly tunable by modifying the molecular structure. For instance, a series of 4-monosubstituted pyrimidine bipolar materials containing carbazole (B46965) or triphenylamine (B166846) as electron donors have been shown to be highly fluorescent, with quantum yields ranging from approximately 0.53 to 0.93 in the blue region of the spectrum. researchgate.net The introduction of different substituents allows for the fine-tuning of emissive characteristics and energy levels. nih.gov
Furthermore, metal-organic frameworks (MOFs) incorporating pyrimidine-based ligands have demonstrated significant photoluminescent behavior. A 3D MOF constructed with pyrimidine-4,6-dicarboxylate (a structurally related analogue to the dibenzaldehyde) and lead(II) ions exhibits a greenish-blue photoluminescent emission. mdpi.comscilit.com The quantum yield of this MOF was found to be 1.7%, which is nearly double that of the free ligand, indicating that coordination to the metal center enhances the luminescent properties. mdpi.comscilit.com The emission in such systems can be attributed to the organic ligand, with theoretical calculations supporting intraligand transitions as the primary source of luminescence. mdpi.comscilit.com The study of various pyrimidine-based complexes with Group 11 metals (Cu, Ag, Au) has also revealed diverse luminescent properties influenced by the metal-to-ligand ratio and coordination environment. nih.gov
Two-Photon Absorption (TPA):
Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, data storage, and biological imaging. Organic molecules with a push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, often exhibit significant TPA cross-sections. The pyrimidine ring can act as an effective electron-accepting unit in such chromophores.
Theoretical and experimental studies on various pyrimidine derivatives have demonstrated their potential for TPA. For example, the TPA properties of push-pull pyrimidine derivatives can be modulated by protonation. nih.gov Upon protonation, these molecules can exhibit changes in their TPA cross-sections, suggesting their potential use as TPA switches. nih.gov Theoretical studies on pyrimidine itself have been conducted to understand its two-photon absorption spectrum, revealing both allowed and vibronically induced transitions. scilit.com Computational investigations on related heterocyclic systems provide a framework for predicting and understanding the TPA properties of new materials. nih.govchemrxiv.orgresearchgate.net While specific TPA data for "this compound" is not available, its D-A-D (donor-acceptor-donor) like structure, with the pyrimidine as the acceptor and the benzaldehyde (B42025) groups having potential for modification, suggests it could be a promising scaffold for TPA materials. The study of pseudo-quadrupolar molecules with a pyrimidine core has shown TPA cross-sections reaching up to 560 GM. rsc.org
Advanced Chemical Sensing
The unique structural and electronic features of "this compound" make it a promising platform for the development of advanced chemical sensors, particularly for the detection of volatile organic compounds (VOCs) and industrial gases. While direct applications of this specific compound in chemical sensing are not widely reported, the principles of using pyrimidine-containing molecules and MOFs for sensing are well-established.
The aldehyde functional groups in "this compound" can potentially interact with specific analytes through various mechanisms, including hydrogen bonding or the formation of Schiff bases. These interactions can lead to a detectable change in the material's physical properties, such as its luminescence or electrical conductivity, forming the basis of a sensor.
Luminescent MOFs, for instance, have been successfully employed for the selective detection of aldehydes. A zinc-based luminescent MOF has been shown to selectively detect benzaldehyde through significant luminescent quenching, with a detection limit of 64 ppm. researchgate.net The sensing mechanism in such systems can involve energy or electron transfer between the MOF and the analyte. researchgate.net Given that "this compound" possesses aldehyde groups, MOFs constructed from this linker could potentially exhibit similar sensing capabilities.
Furthermore, MOFs are recognized as excellent materials for gas sensing applications due to their high surface areas, tunable pore sizes, and the ability to functionalize the organic linkers. rsc.org MOF-based sensors can operate through various transduction methods, including fluorescence, colorimetry, and electrochemical detection, to achieve high sensitivity and selectivity towards different VOCs. acs.org The pyrimidine moiety within the linker can also play a role in the sensing mechanism, potentially through specific interactions with acidic or basic gases. The development of MOF-based sensor arrays, sometimes referred to as "electronic noses," allows for the identification of components in complex gas mixtures. nih.govmdpi.com
Metal-Organic Frameworks (MOFs)
Coordination Chemistry with Metal Centers as a Ligand
The "this compound" molecule is a versatile ligand for the construction of Metal-Organic Frameworks (MOFs). Its structural and electronic properties dictate its coordination behavior with metal centers. The two nitrogen atoms of the pyrimidine ring can act as coordination sites, and the two aldehyde groups, while not typical coordination sites, can be post-synthetically modified or participate in weaker interactions.
The coordination of the pyrimidine ring with metal ions is a key feature. The nitrogen atoms of the pyrimidine can chelate to a single metal center or bridge between multiple metal centers, leading to the formation of diverse network topologies. The coordination geometry is influenced by the nature of the metal ion, the solvent system, and the presence of other coordinating species or counter-ions. For instance, studies on the related pyrimidine-4,6-dicarboxylate ligand have shown that it can coordinate to metal ions in various modes, leading to the formation of one-dimensional chains or more complex three-dimensional frameworks. nih.gov In a lead(II) MOF, the pyrimidine-4,6-dicarboxylate ligand was found to be coordinated to six different lead centers. mdpi.comscilit.com The coordination of pyrimidine-based ligands with nitrogen-containing auxiliaries can also lead to the formation of functionalized molecular clefts upon metal coordination. nih.gov
MOF Architectures and Dimensionality from Pyrimidine-Dibenzaldehyde Linker
Based on studies of analogous pyrimidine-based linkers, it is anticipated that this dibenzaldehyde linker could form:
1D Chains: Linear or zigzag chains can be formed when the linker connects metal centers in a sequential manner. nih.gov
2D Layers: Interconnection of these chains or direct coordination of the linkers with metal clusters in a planar fashion can lead to the formation of 2D sheets.
3D Frameworks: The interconnection of 2D layers through pillaring ligands or the inherent connectivity of the linker and metal node can result in the formation of robust 3D frameworks. These frameworks can be non-interpenetrated or interpenetrated, which significantly affects their porosity and properties. For example, MOFs based on pyrimidine-5-carboxylate have been shown to form well-defined 3D topologies, including body-centered-cubic and rutile structures. acs.org
The aldehyde functional groups, while not the primary coordination sites, can influence the final architecture through hydrogen bonding or by acting as sites for post-synthetic modification, which can further alter the dimensionality and functionality of the MOF.
Applications of MOFs in:
Catalysis and Electrocatalysis
Metal-Organic Frameworks constructed using pyrimidine-based linkers have shown significant promise in the fields of catalysis and electrocatalysis. The porous nature of MOFs allows for the diffusion of substrates and products, while the metal nodes and/or functionalized organic linkers can act as catalytic sites.
Catalysis:
MOFs containing pyrimidine moieties can act as heterogeneous catalysts for various organic transformations. For example, a stable indium-based MOF constructed from (2-pyrimidin-5-yl)terephthalic acid was found to be an efficient catalyst for the cycloaddition of CO2 to epoxides. rsc.orgnih.gov The catalytic activity in MOFs can arise from the metal nodes, the organic linkers, or a synergistic effect between the two. The modular nature of MOFs allows for the rational design of catalysts by tuning the metal center and the linker functionality. researchgate.net The incorporation of catalytically active sites, such as palladium complexes, into bipyridine-based MOFs has been shown to create highly active catalysts for cross-coupling reactions. researchgate.net
The aldehyde groups of the "this compound" linker could also be utilized in catalysis. For instance, they could be involved in Knoevenagel condensation reactions or be reduced to hydroxyl groups that can participate in other catalytic processes.
Electrocatalysis:
The nitrogen atoms in the pyrimidine ring of the linker make it an excellent candidate for creating electrocatalytically active MOFs. Nitrogen-doped carbon materials derived from the pyrolysis of MOFs are known to be effective electrocatalysts for reactions such as the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER).
Gas Storage and Selective Adsorption
While direct studies on this compound for gas storage are emerging, the utility of the pyrimidine-4,6-diyl core is well-established in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface area and tunable pore environments, which are critical for gas storage and selective adsorption.
The aldehyde functional groups of this compound are particularly suited for the synthesis of COFs through Schiff base condensation with multitopic amine linkers. This strategy allows for the creation of robust, crystalline, and permanently porous materials entirely from organic building blocks mdpi.comnih.govresearchgate.net. The resulting imine-linked frameworks possess a high density of nitrogen atoms from both the pyrimidine core and the newly formed imine bonds, which can act as preferential binding sites for gases like CO2 and acetylene. For example, COFs have been specifically designed to create "single-molecule traps" for the selective capture of C2H2 from C2H4, a critical industrial separation bldpharm.com. The strategic placement of nitrogen and oxygen atoms within the COF pores creates a high affinity for C2H2 molecules bldpharm.com. Given these principles, this compound is an excellent candidate for designing COFs with tailored pore environments for challenging gas separations.
Table 1: Gas Adsorption Properties of a Representative Pyrimidine-Based MOF (Note: Data is for a related pyrimidine-based material to illustrate the potential of the core structure.)
| Gas | Uptake Capacity | Conditions | Reference |
|---|---|---|---|
| N₂ | ~120 cm³/g | 77 K | nih.gov |
Chemical Sensing
The aldehyde groups and the electron-deficient pyrimidine ring in this compound make it a promising platform for the development of chemical sensors. The reaction of aldehydes with specific analytes can lead to a detectable change in optical properties, such as color or fluorescence.
For example, fluorescent chemosensors for the detection of formaldehyde (B43269) have been developed based on pyridine (B92270) derivatives, where the interaction with formaldehyde causes a measurable quenching of fluorescence rsc.org. Similarly, sensors for anions like fluoride (B91410) can be constructed from mixtures containing benzaldehyde, where deprotonation by the anion triggers a distinct colorimetric and fluorescent response nih.gov.
Furthermore, the pyrimidine core itself can be part of a multi-responsive system. Diarylethenes incorporating a 4,6-dimethylpyrimidine (B31164) unit have been synthesized to act as highly selective fluorescent sensors for Zn²⁺ ions. The binding of the metal ion to the pyrimidine-containing ligand results in a significant enhancement of fluorescence, allowing for sensitive detection rsc.org. These examples highlight the potential of this compound to be incorporated into sensor systems where its aldehyde groups or the pyrimidine nitrogen atoms can interact with target analytes to produce a signal.
Supramolecular Assemblies and Self-Assembled Systems
The true elegance of this compound lies in its capacity to participate in the bottom-up construction of complex supramolecular architectures. This is governed by the principles of molecular recognition and the strategic use of non-covalent interactions.
Design Principles for Molecular Recognition and Directed Assembly
Molecular recognition is the foundation of self-assembly. For a molecule like this compound, its shape, size, and the distribution of its functional groups are pre-programmed with the information needed to form a specific, larger structure. The two aldehyde groups at opposite ends of the molecule allow it to act as a linear, ditopic building block.
When reacted with complementary multitopic linkers, such as diamines or triamines, it can form discrete, closed macrocycles or extended, ordered supramolecular polymers through reversible imine bond formation. This concept is central to dynamic covalent chemistry, where the reversibility of the connections allows for "error-checking" and the thermodynamic selection of the most stable assembly nih.gov. For instance, self-complementary macrocycles have been efficiently constructed using a dual-interaction strategy that precisely regulates the assembly direction nih.gov.
Role of Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking) in Assembly
Non-covalent interactions are the driving force behind the self-assembly of systems containing this compound.
Hydrogen Bonding: The nitrogen atoms of the central pyrimidine ring are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (like carboxylic acids, amides, or alcohols), these sites can direct the assembly of molecules into predictable patterns, such as chains, sheets, or more complex networks. In cocrystals of pyrimidine derivatives with carboxylic acids, robust hydrogen-bonded motifs are consistently formed between the pyrimidine nitrogen and the acidic proton mdpi.com.
π-π Stacking: The electron-deficient pyrimidine ring and the adjacent phenyl rings are prone to π-π stacking interactions with other aromatic systems. These interactions, where the planes of the aromatic rings stack on top of each other, are crucial for stabilizing the resulting supramolecular structures in three dimensions. The interplay between hydrogen bonding and π-π stacking can lead to highly ordered, hierarchical structures. Studies on related heterocyclic systems show that π-π stacking interactions between pyrimidine rings and other aromatic moieties occur at typical distances of 3.5-3.8 Å mdpi.com.
Template-Directed Synthesis of Ordered Supramolecular Architectures
Template-directed synthesis is a sophisticated strategy where a guest molecule or ion directs the formation of a host molecule around it. The dialdehyde (B1249045) nature of this compound makes it an ideal component for the template-directed synthesis of macrocycles.
In such a process, a template (e.g., a diamine of a specific length) would interact with two molecules of this compound, pre-organizing them for a final ring-closing reaction. The reversible formation of imine bonds is particularly powerful in this context, as it allows the components to dynamically adjust their positions to find the optimal geometry for forming the desired macrocyclic product, which is stabilized by the template nih.gov. This method has been used to create complex interlocked molecules like catenanes and rotaxanes from relatively simple precursors nih.gov. The synthesis of peptide-like macrocycles often relies on scaffold molecules to organize the reactive components, a role that derivatives of this compound could fulfill.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Pathways
While the synthesis of various pyrimidine (B1678525) derivatives is well-established, the specific, high-yield production of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde presents an ongoing area of research. A plausible and established route to the core structure involves the reaction of chalcones with amidines. ijpsonline.comresearchgate.net Another common method is the cyclization of appropriately substituted 1,3-dicarbonyl compounds with an amidine source. organic-chemistry.org For instance, the synthesis of 4,6-disubstituted pyrimidines can be achieved through the condensation of chalcones, synthesized from substituted acetophenones and benzaldehydes, with guanidine (B92328) nitrate. ijpsonline.com
Future research will likely focus on optimizing these multi-step syntheses to improve yields and reduce the generation of byproducts. A key challenge is the introduction of the benzaldehyde (B42025) groups at the 4 and 6 positions of the pyrimidine ring. A potential strategy involves the synthesis of a di-halogenated pyrimidine core, such as 4,6-dichloropyrimidine (B16783), followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a formyl-substituted boronic acid or organotin reagent. The synthesis of the precursor 4,6-dihydroxypyrimidine (B14393) is well-documented, often prepared from malonic esters and formamide. google.comgoogle.com This can then be converted to 4,6-dichloropyrimidine. google.com A related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is synthesized via a pathway starting from p-bromophenylacetic acid, which is cyclized with formamidine (B1211174) hydrochloride to form an intermediate dihydroxypyrimidine before chlorination. google.com
A significant push in this area is towards "green" chemistry principles. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times, and the use of more environmentally benign catalysts and reagents. mdpi.com For example, tandem polycondensation reactions are being explored for the efficient, one-pot synthesis of pyrimidine-bridged frameworks from aldehyde, acetyl, and amidine monomers. nih.govresearchgate.net
| Synthetic Step | Common Reagents/Methods | Key Challenges |
| Pyrimidine Core Formation | Chalcone + Amidine; 1,3-Dicarbonyl + Amidine | Regioselectivity, Yield Optimization |
| Introduction of Benzaldehyde | Suzuki or Stille Coupling with formyl-phenylboronic acid | Catalyst efficiency, Purification |
| Sustainable Approaches | Microwave-assisted synthesis, Solvent-free conditions | Scalability, Reaction kinetics |
Exploration of Unconventional Applications in Advanced Functional Materials
The true potential of this compound lies in its use as a linker to construct porous crystalline polymers. The nitrogen atoms in the pyrimidine ring can act as metal-coordinating sites or as proton-accepting/donating centers, making materials derived from this linker highly functional.
Emerging applications are focused on:
Photocatalysis: Covalent pyrimidine frameworks have shown significant promise as photocatalysts for hydrogen production. nih.govresearchgate.net The nitrogen-rich structure is believed to enhance charge separation and transport, which is crucial for efficient photocatalytic activity. researchgate.netsciopen.com Materials based on this compound could be designed to absorb visible light and drive chemical reactions, such as CO2 reduction or water splitting. rsc.org
Gas Adsorption and Separation: The defined pore structures of COFs and MOFs are ideal for selectively adsorbing gases. The pyrimidine unit can introduce specific interaction sites within the pores, potentially enhancing the selectivity for gases like CO2. mdpi.comnih.gov
Sensing: Luminescent MOFs are a class of materials that can detect the presence of specific molecules through changes in their light emission. The pyrimidine moiety can influence the luminescent properties of a framework, and materials incorporating this compound could be developed as sensors for various analytes.
Integration with Hybrid Material Systems (e.g., polymer composites, nanoparticles)
To enhance their applicability, materials derived from this compound are being integrated into hybrid systems. For instance, pyrimidine-based COFs can be processed into mixed matrix membranes. researchgate.net These membranes, which combine the porous framework with a flexible polymer, could be used for gas separation or as proton exchange membranes in fuel cells, exhibiting excellent proton conductivity at elevated temperatures under anhydrous conditions. nih.gov
Another avenue of exploration is the creation of composites with nanoparticles. For example, metal nanoparticles can be encapsulated within the pores of a COF or MOF. researchgate.net This can lead to synergistic effects, where the framework provides a high surface area and selective environment, while the nanoparticle offers catalytic or electronic functionality. Such hybrid materials could be powerful catalysts for a wide range of chemical transformations.
Advanced Computational Design and Predictive Modeling for Materials Discovery
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in the design of new materials based on linkers like this compound. rsc.orgresearchgate.netjchemrev.comijcce.ac.irresearchgate.netresearchgate.netresearchgate.net These computational studies allow researchers to predict the properties of yet-to-be-synthesized materials.
Key areas of computational investigation include:
Structural Prediction: Modeling the geometry and pore structure of COFs and MOFs that could be formed from this linker.
Electronic Properties: Calculating the bandgap and charge transport characteristics to assess potential for photocatalytic or electronic applications. ijcce.ac.ir
Adsorption Properties: Simulating the interaction of gas molecules with the framework to predict adsorption selectivity and capacity. nih.gov
Reaction Mechanisms: Investigating the pathways of catalytic reactions within the pores of the material.
By screening a large number of potential structures computationally, researchers can identify the most promising candidates for synthesis, saving significant time and resources. nih.gov
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Electronic band structure, Adsorption energies | Predicting photocatalytic activity and gas selectivity |
| Molecular Dynamics (MD) | Structural stability, Diffusion of guests | Assessing material robustness and transport properties |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Guiding the design of materials with enhanced function |
Scalability of Synthesis and Practical Implementation Challenges
A major hurdle for the practical application of materials derived from this compound is the scalability of their synthesis. mdpi.comnih.gov Laboratory-scale syntheses often produce small quantities of material, which is insufficient for industrial applications. The transition from lab-scale to large-scale production presents several challenges:
Reaction Conditions: Conditions that work well in a small flask, such as precise temperature control and efficient mixing, can be difficult to replicate in a large reactor.
Purification: The purification of large quantities of COFs and MOFs can be complex and costly.
Material Processing: Once synthesized, the powdered materials often need to be processed into specific forms, such as pellets or coatings, for practical use.
Overcoming these challenges will require significant research and development in chemical engineering and process optimization. The development of more robust and efficient synthetic methods, as discussed in section 7.1, is crucial for the eventual commercialization of these advanced materials. mdpi.comnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
